molecular formula C5H11NO2 B2658543 [(2R)-1,4-dioxan-2-yl]methanamine CAS No. 1449010-18-7

[(2R)-1,4-dioxan-2-yl]methanamine

Cat. No.: B2658543
CAS No.: 1449010-18-7
M. Wt: 117.148
InChI Key: PREOONMJIVUPMI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,4-dioxan-2-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amine and a hydroxyl group. This reaction can be catalyzed by acids or bases under controlled conditions . Another approach involves the use of transaminase-mediated synthesis, which provides enantiopure products with high chiral purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,4-dioxan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-1,4-dioxan-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-1,4-dioxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-1,4-dioxane-2-methanamine hydrochloride: A similar compound with a hydrochloride salt form.

    1,4-dioxane-2-methanol: A related compound with a hydroxyl group instead of an amine group.

    1,4-dioxane-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position.

Uniqueness

[(2R)-1,4-dioxan-2-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOONMJIVUPMI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449010-18-7
Record name [(2R)-1,4-dioxan-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.